molecular formula C11H9BrN2O4 B1414046 Ethyl 5-bromo-2-cyano-4-nitrophenylacetate CAS No. 1807021-22-2

Ethyl 5-bromo-2-cyano-4-nitrophenylacetate

Cat. No.: B1414046
CAS No.: 1807021-22-2
M. Wt: 313.1 g/mol
InChI Key: SQPKPHGBENJCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-cyano-4-nitrophenylacetate is a chemical compound that belongs to the class of nitrophenylacetates. It is characterized by its yellow crystalline powder form and is commonly used in medical, environmental, and industrial research. This compound is notable for its unique structure, which includes bromine, cyano, and nitro functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-cyano-4-nitrophenylacetate typically involves the esterification of 5-bromo-2-cyano-4-nitrophenylacetic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-cyano-4-nitrophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of amino derivatives.

    Hydrolysis: Formation of 5-bromo-2-cyano-4-nitrophenylacetic acid.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-4-nitrophenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-cyano-4-nitrophenylacetate involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The bromine and nitro groups are particularly reactive, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • Ethyl 4-bromo-5-cyano-2-nitrophenylacetate
  • Ethyl 5-bromo-2-cyano-4-nitrophenylacetate

Comparison: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-cyano-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)5-7-3-9(12)10(14(16)17)4-8(7)6-13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPKPHGBENJCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-cyano-4-nitrophenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-2-cyano-4-nitrophenylacetate
Reactant of Route 3
Ethyl 5-bromo-2-cyano-4-nitrophenylacetate
Reactant of Route 4
Ethyl 5-bromo-2-cyano-4-nitrophenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-2-cyano-4-nitrophenylacetate
Reactant of Route 6
Ethyl 5-bromo-2-cyano-4-nitrophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.